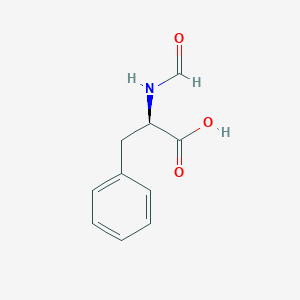

N-甲酰-D-苯丙氨酸

描述

N-Formyl-D-phenylalanine is a derivative of the amino acid phenylalanine, which is modified by the addition of a formyl group to the amino nitrogen. This modification introduces a formyl functional group, which can influence the molecule's physical, chemical, and biological properties. The compound is of interest in various fields, including medicinal chemistry and peptide research, due to its potential role in modulating peptide structure and function.

Synthesis Analysis

The synthesis of N-Formyl-D-phenylalanine derivatives has been explored in several studies. For instance, triorganotin(IV) derivatives of N-formyl-L-phenylalanine have been prepared from triorganotin(IV) chlorides and the appropriate amino acids or their sodium salts in a 1:1 molar ratio . Additionally, the synthesis of N-(cis-4-isopropylcyclohexyl-1-formyl)-D-phenylalanine and its trans counterpart has been achieved by condensation reactions followed by chromatographic separation and hydrolysis . These synthetic approaches are crucial for generating compounds that can be further studied for their biological activities and structural properties.

Molecular Structure Analysis

The molecular structure of N-Formyl-D-phenylalanine derivatives has been extensively studied using various analytical techniques. The crystal and molecular structure of N-formyl-L-methionyl-L-phenylalanine, a closely related compound, has been determined, revealing a parallel beta-sheet conformation stabilized by hydrogen bonding . Similarly, the conformational analysis of N-formyl-L-phenylalanine-amide has identified 19 different structures, providing insights into the potential conformations that N-Formyl-D-phenylalanine derivatives can adopt . These studies are essential for understanding the three-dimensional arrangement of atoms within the molecule and how this influences its interactions and stability.

Chemical Reactions Analysis

The reactivity of N-Formyl-D-phenylalanine derivatives has been explored in the context of their interactions with other chemical entities. For example, the triorganotin(IV) derivatives of N-formyl-L-phenylalanine exhibit coordination with the unidentate carboxylic group and the oxygen atom of the amidocarbonyl group, which can change from five-coordinate to pseudotetrahedral configurations depending on the environment . Understanding these chemical reactions is important for predicting the behavior of these compounds in various chemical and biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Formyl-D-phenylalanine derivatives are characterized by their spectroscopic signatures and molecular interactions. Infrared, 1H, 13C, and 119Sn NMR spectroscopy have been used to characterize the triorganotin(IV) derivatives, providing information on the electronic environment and bonding within the molecule . The crystallographic studies have also contributed to understanding the solid-state properties, such as hydrogen bonding patterns and molecular conformations . These properties are crucial for the development of N-Formyl-D-phenylalanine derivatives as potential therapeutic agents or as tools in peptide research.

科学研究应用

巨噬细胞激活中的作用:N-甲酰甲硫氨酸苯丙氨酸,N-甲酰-D-苯丙氨酸的一种变体,已被发现能增加肺泡巨噬细胞的粘附和直径,诱导与巨噬细胞激活相关的形态学变化。这表明它在理解巨噬细胞激活及其细菌溶解功能(Rossman, Cassizzi, & Daniele, 1980)方面具有实用性。

快速蛋白质标记:一种突变的吡咯赖基-tRNA合成酶-tRNA(Pyl)(CUA)对在大肠杆菌的琥珀突变位点遗传地将3-甲酰苯丙氨酸嵌入蛋白质中。这个过程促进了快速和位点选择性的蛋白质标记,表明在生化研究中有潜在应用(Tuley, Lee, Wu, Wang, & Liu, 2014)。

植物代谢中的作用:苯丙氨酸,与N-甲酰-D-苯丙氨酸相关的化合物,在植物中的初级代谢和次级代谢之间发挥着关键作用,特别是在针叶植物中。它对苯丙烯酸类物质的生物合成至关重要,这些物质对植物的生长、繁殖和防御至关重要(Pascual, El-Azaz, de la Torre, Cañas, Ávila, & Cánovas, 2016)。

人类精子受体:合成的N-甲酰化肽,包括N-甲酰-D-苯丙氨酸,作为人类精子的强效趋化因子,表明精子上存在特定的受体与这些肽有关。这一发现对理解人类生殖生物学具有重要意义(Gnessi, Fabbri, Silvestroni, Moretti, Fraioli, Pert, & Isidori, 1986)。

肝胆排泄和肠肝循环:对大鼠中N-甲酰甲硫氨酰亮3H-苯丙氨酸的研究表明它在体内循环中迅速清除,并在胆汁中显著排泄,表明这是大鼠排泄细菌趋化肽的主要途径(Anderson, Woodhouse, Hobson, Myers, Broom, & Chadwick, 1987)。

- 细胞分裂和对活性氧的保护中的关键参与者。这项研究增进了我们对苯丙氨酸在植物细胞中的作用的理解,并指出了它在其他生物体中类似细胞过程中的潜在作用(Perkowski & Warpeha, 2019)。

L-苯丙氨酸的生物合成:在大肠杆菌中对L-苯丙氨酸的生物合成的研究确定了影响其产生的樟酸途径中的关键酶。这些发现提供了一种检测代谢途径中瓶颈的方法,可以指导基因操作以增加所需产品如L-苯丙氨酸的产量(Ding, Liu, Xu, Zheng, Li, Zhang, & Sun, 2016)。

苯丙氨酸在电分析中的作用:苯丙氨酸在人类健康中的重要性,特别是对苯丙酮尿症患者,突显了需要有效方法来确定生物体液中其浓度的重要性。已开发出电化学传感器和生物传感器用于此目的,根据苯丙氨酸水平提供了有关个体健康状况的见解(Dinu & Apetrei, 2020)。

中性粒细胞趋化因子:N-甲酰肽如N-甲酰-D-苯丙氨酸作为中性粒细胞的强效趋化因子,在机体对细菌感染的免疫反应中发挥着重要作用(Marasco, Phan, Krutzsch, Showell, Feltner, Nairn, & Becker, 1984)。

结构和功能特征:人类N-甲酰肽受体结构和功能已经得到表征,该受体结合N-甲酰-1-甲硫氨酰-1-亮氨酰-1-苯丙氨酸,增进了我们对这些肽与其受体相互作用并触发细胞反应的理解(Radel, Genco, & De Nardin, 1994)。

未来方向

属性

IUPAC Name |

(2R)-2-formamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPXGARCQOSAU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl-D-phenylalanine | |

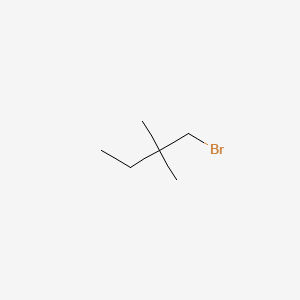

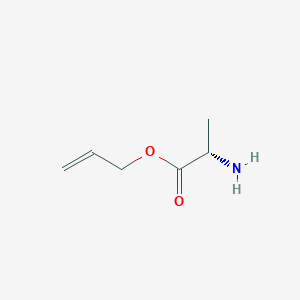

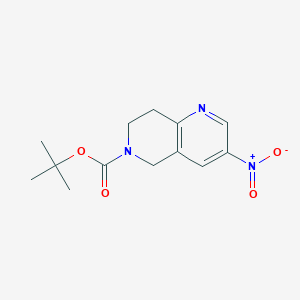

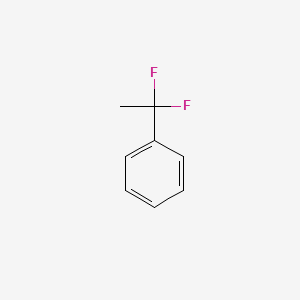

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

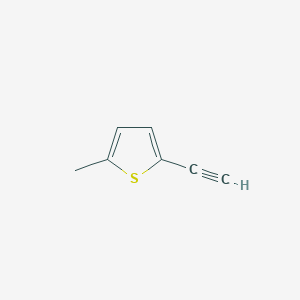

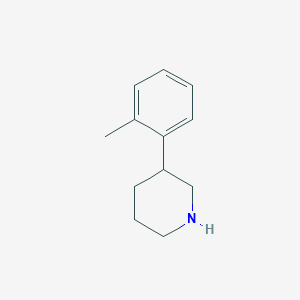

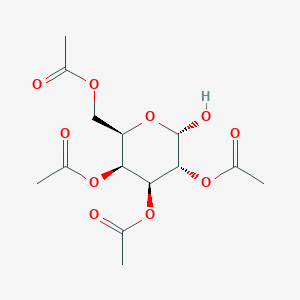

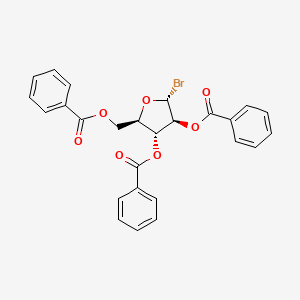

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)